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(1-Fluorocyclohexyl)methanamine

hydrochloride

CAS No.: 1391732-86-7

Cat. No.: B1443633

Get Quote

Executive Summary: The "Goldilocks" Fluorine
Effect
In the optimization of saturated N-heterocycles and aliphatic amines, (1-

Fluorocyclohexyl)methanamine represents a strategic compromise between the high basicity of

non-fluorinated parents and the excessive lipophilicity reduction often seen with poly-

fluorinated analogs.

While the parent cyclohexylmethanamine often suffers from high pKa (>10.5) leading to poor

membrane permeability and hERG liability, and (4,4-difluorocyclohexyl)methanamine offers

only distal modulation, the 1-fluoro motif leverages the

-fluorine effect. This placement significantly lowers basicity via induction without compromising
the steric bulk required for receptor filling. This guide objectively compares this building block
against its primary competitors to aid in rational scaffold selection.
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Physicochemical Performance Profile
The following data synthesizes experimental trends observed in fluorinated aliphatic amines.

The values represent a comparative baseline for lead optimization.

Table 1: Comparative Metrics of Fluorinated
Cyclohexylamines[1]
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Technical Insight: The 1-fluoro analog achieves a pKa suppression of ~1.5 log units compared

to the parent. This is due to the strong inductive effect (

) of the fluorine atom operating over just two bonds (

-position relative to Nitrogen), whereas the 4,4-difluoro analog operates over 5

bonds, resulting in negligible pKa modulation.

Structural & Conformational Analysis
Understanding the 3D-spatial orientation is critical for binding affinity. Unlike the parent

cyclohexane, where the methanamine tail freely adopts the equatorial position to minimize 1,3-

diaxial strain, the 1-fluoro derivative introduces a quaternary center.

The "F-Axial" Preference
In (1-fluorocyclohexyl)methanamine, the larger substituent (

, A-value ~1.7 kcal/mol) dominates the conformational equilibrium, locking the ring into a chair
conformation where the aminomethyl group is equatorial. Consequently, the Fluorine atom (A-
value ~0.25 kcal/mol) is forced into the axial position.

Implication: The axial fluorine creates a distinct electrostatic vector perpendicular to the ring

plane, often described as the "Janus face" effect in polyfluorinated systems. This can

establish unique dipole-dipole interactions with receptor backbones that are unavailable to

the equatorial-only parent.

Decision Logic for Scaffold Selection
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Lead Optimization Goal

Is pKa > 10 causing Permeability/hERG issues?

Is Metabolic Clearance High?

No

Is the Soft Spot at C1 (Ring Junction)?

Yes

Yes

Retain Cyclohexylmethanamine
(If basicity is required for binding)

No

Select (1-Fluorocyclohexyl)methanamine
(Blocks C1, Lowers pKa)

Yes (C1 Oxidation)

Select (4,4-Difluorocyclohexyl)methanamine
(Solubility only)

No (Distal Oxidation)

Click to download full resolution via product page

Figure 1: Decision tree for selecting fluorinated cyclohexyl scaffolds based on ADME liabilities.

Metabolic Stability Mechanisms[4]
The primary advantage of the (1-fluorocyclohexyl) motif is the metabolic blockade at the tertiary

carbon.

Parent Molecule Vulnerability: In cyclohexylmethanamine, the C1 position contains a tertiary

C-H bond. This is a privileged site for Cytochrome P450 (CYP) hydroxylation due to the

stability of the resulting tertiary radical intermediate.

Fluorine Blockade: Replacing the C1-H with C1-F renders this position inert to direct

oxidation (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).
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Prevention of N-Dealkylation: While the amine itself is susceptible to

-oxidation (leading to dealkylation), the electron-withdrawing nature of the neighboring

-fluorine destabilizes the oxocarbenium-like transition state required for N-dealkylation,
indirectly protecting the amine.

Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the building block

and the validation of its pKa.

A. Synthesis of (1-Fluorocyclohexyl)methanamine
(Hydrochloride Salt)
This route avoids the use of unstable

-fluoroamines by installing the fluorine on the ring before amine formation.

Cyclohexanone 1. TMS-CN, ZnI2
(Cyanohydrin Formation) 1-Cyano-cyclohexanol

2. DAST or Deoxo-Fluor
-78°C to RT

(Deoxyfluorination)
1-Fluoro-cyclohexanecarbonitrile 3. LiAlH4, THF

(Reduction) (1-Fluorocyclohexyl)methanamine

Click to download full resolution via product page

Figure 2: Synthetic workflow for the target building block.

Step-by-Step Methodology:

Cyanohydrin Formation: Treat cyclohexanone with trimethylsilyl cyanide (TMS-CN) and a

catalytic amount of Zinc Iodide (

) in DCM at 0°C. Stir for 12h. Quench with water to yield 1-cyanocyclohexanol.

Fluorination: Dissolve the intermediate in anhydrous DCM in a plastic/Teflon vessel. Cool to

-78°C. Add DAST (Diethylaminosulfur trifluoride) dropwise (1.2 equiv). Allow to warm to room

temperature overnight. Caution: DAST reacts violently with water.

Reduction: Dissolve the nitrile in dry THF. Add slowly to a suspension of
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(2.0 equiv) at 0°C. Reflux for 4 hours.

Workup: Fieser workup (Water, 15% NaOH, Water). Extract with ether. Treat with

HCl/Dioxane to precipitate the hydrochloride salt.

B. pKa Determination (Potentiometric Titration)
Objective: Accurately measure the basicity modulation caused by the fluorine.

Preparation: Dissolve 5 mg of the amine hydrochloride in 20 mL of 0.1 M KCl (ionic strength

adjustor).

Titrant: Carbonate-free 0.1 M NaOH.

Apparatus: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with

a combined glass pH electrode.

Procedure:

Perform a blank titration (KCl only) to calibrate the electrode slope.

Titrate the sample from pH 2.0 to pH 12.0.

Record pH vs. Volume of NaOH.

Calculation: Use the Bjerrum difference plot method or derivative method (

) to identify the inflection point. The pKa is the pH at the half-equivalence point.

Expected Result: ~8.8 - 9.2 (compared to ~10.5 for the non-fluorinated control).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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